Physicochemical Property Differentiator: Computed Lipophilicity and Topological Polar Surface Area Versus Scaffold Analogs
The target compound possesses a computed XLogP3-AA of 3.5 and a topological polar surface area (TPSA) of 60.5 Ų, as calculated by PubChem [1]. These values place it within the favorable oral drug-like space (Lipinski's Rule of Five compliant: MW <500, XLogP <5, HBD ≤5, HBA ≤10). By chemotype-level inference, altering the N-aryl amide substituent from 4-trifluoromethylphenyl to, for example, a 5-methylisoxazol-3-yl group (CAS 2034278-67-4) would be expected to reduce lipophilicity and alter TPSA, potentially shifting absorption, distribution, metabolism, and excretion (ADME) profiles. However, experimentally measured logP/logD, solubility, and permeability data for this specific compound have not been publicly reported.
| Evidence Dimension | Computed lipophilicity and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5; TPSA = 60.5 Ų |
| Comparator Or Baseline | Class expectations for 5-methylisoxazol-3-yl analog (analog identity inferred from chemotype; experimentally unvalidated) |
| Quantified Difference | Not experimentally quantified; computed XLogP difference estimated at approximately –0.5 to –1.0 log unit (class-level inference) |
| Conditions | Computed values from PubChem 2.2; no experimental logP/logD data available |
Why This Matters
Lipophilicity directly influences membrane permeability, metabolic stability, and off-target promiscuity—procurement decisions for in vitro or cell-based assays require matched physicochemical profiles to minimize confounding pharmacokinetic variables.
- [1] PubChem. Compound Summary for CID 91815411: Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034241-46-6 (accessed 2026-05-07). View Source
